Benzoximate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Benzoximate is an acaricide that is considered obsolete and not registered for use in many countries . It has a low water solubility and is quite volatile .

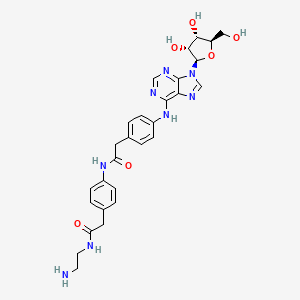

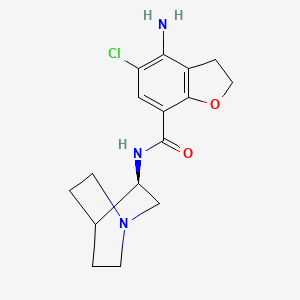

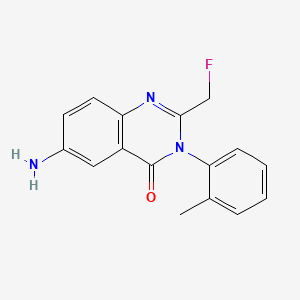

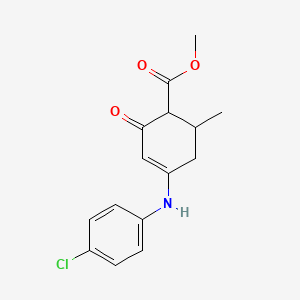

Molecular Structure Analysis

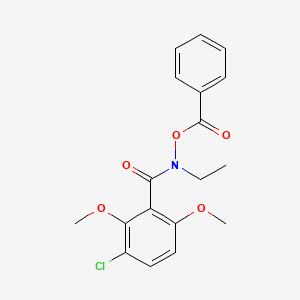

The molecular formula of Benzoximate is C18H18ClNO5 . Its molecular weight is 363.792 . The structure includes a total of 44 bonds, with 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis

Benzoximate has a molecular weight of 363.79 . It is not highly soluble in water and is quite volatile .科学的研究の応用

. . .

Use as an Acaricide

Benzoximate is widely used as an acaricide, particularly for controlling spider mites on fruit and ornamentals . It targets ticks and mites, making it a valuable tool in agricultural pest control .

Obsolete Status

Despite its effectiveness as an acaricide, Benzoximate is considered obsolete and is not registered for use in many countries . This could be due to the development of newer, more effective, or safer compounds.

Environmental Impact

Benzoximate has a moderate ecotoxicity level, particularly for fish and Daphnia . This means it can potentially harm aquatic ecosystems if not managed properly.

Human Health Impact

While Benzoximate is not highly toxic to mammals, it is considered an eye irritant . This highlights the need for proper handling and safety measures when using this compound.

作用機序

Target of Action

Benzoximate is an acaricide, primarily targeting spider mites . .

Mode of Action

It is known to be non-systemic, acting through contact and stomach action .

Pharmacokinetics

It is known to have low water solubility and is quite volatile .

Result of Action

Benzoximate acts as an acaricide, effectively controlling spider mites when it was in use .

Action Environment

The efficacy and stability of Benzoximate, like many pesticides, can be influenced by various environmental factors. Its low water solubility and high volatility suggest that it might be less effective in wet conditions and could easily evaporate in hot conditions . .

Safety and Hazards

将来の方向性

特性

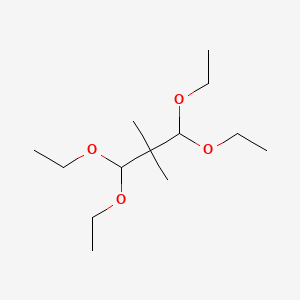

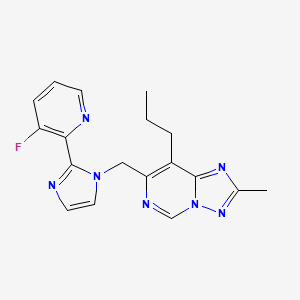

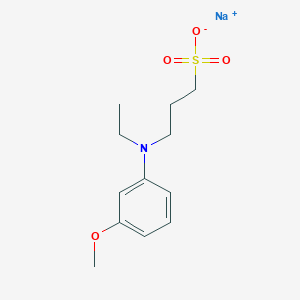

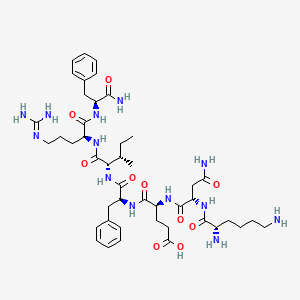

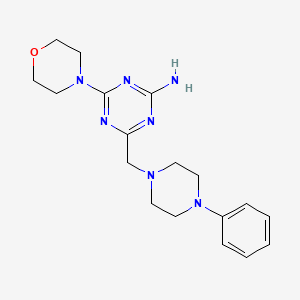

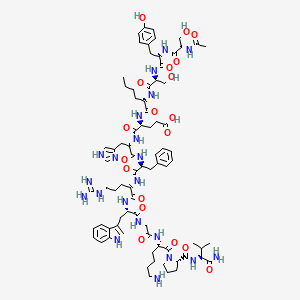

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzoximate involves the condensation of aniline with ethyl chloroacetate to form ethyl N-phenylglycinate, followed by the reaction of this intermediate with chloroform and sodium hydroxide to yield Benzoximate.", "Starting Materials": [ "Aniline", "Ethyl chloroacetate", "Chloroform", "Sodium hydroxide" ], "Reaction": [ "Step 1: Aniline is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl N-phenylglycinate.", "Step 2: Ethyl N-phenylglycinate is then reacted with chloroform and sodium hydroxide in a basic solution to yield Benzoximate.", "The overall reaction can be represented as: Aniline + Ethyl chloroacetate + Chloroform + Sodium hydroxide → Benzoximate + Ethanol + Sodium chloride" ] } | |

CAS番号 |

29104-30-1 |

製品名 |

Benzoximate |

分子式 |

C18H18ClNO5 |

分子量 |

363.8 g/mol |

IUPAC名 |

[(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-20(25-18(22)12-8-6-5-7-9-12)17(21)15-14(23-2)11-10-13(19)16(15)24-3/h5-11H,4H2,1-3H3 |

InChIキー |

HOERQTQCTISLFR-UHFFFAOYSA-N |

異性体SMILES |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

正規SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

外観 |

Solid powder |

melting_point |

73.0 °C |

その他のCAS番号 |

29104-30-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

enzomate benzoximate |

蒸気圧 |

3.38e-06 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

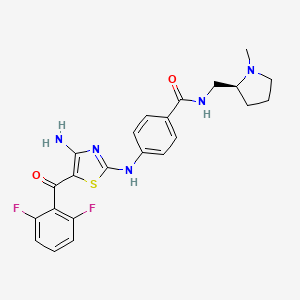

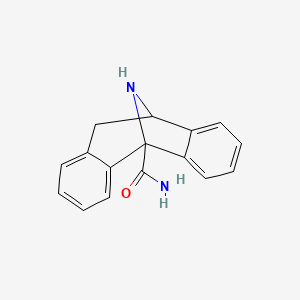

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)